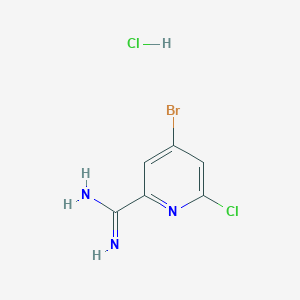

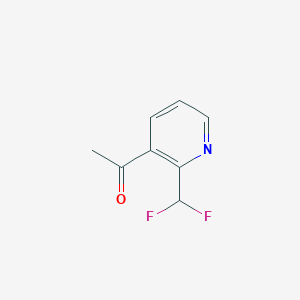

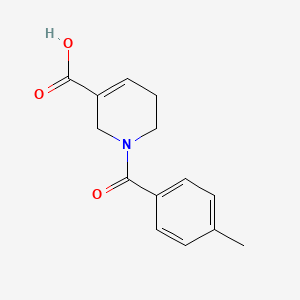

![molecular formula C40H24N8OTi B13004591 Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) CAS No. 105250-49-5](/img/structure/B13004591.png)

Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is a water-soluble titanium(IV)–porphyrin complex. This compound is known for its ultra-high sensitivity as a spectrophotometric reagent for the determination of hydrogen peroxide . The compound’s unique structure allows it to interact with hydrogen peroxide, making it a valuable tool in various analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) involves the reaction of titanium(IV) chloride with 5,10,15,20-tetra(4-pyridyl)porphyrin in the presence of an appropriate solvent. The reaction is typically carried out under acidic conditions to facilitate the formation of the titanium-porphyrin complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) primarily undergoes complexation reactions with hydrogen peroxide. This reaction leads to the formation of peroxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV), which is characterized by a decrease in absorbance at 432 nm .

Common Reagents and Conditions

The reaction with hydrogen peroxide is typically carried out in an acidic medium, such as hydrochloric acid or perchloric acid, to promote complexation. The presence of hydrogen ions accelerates the reaction, making it more efficient .

Major Products

The major product formed from the reaction of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) with hydrogen peroxide is peroxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV). This product is used in the spectrophotometric determination of hydrogen peroxide .

Aplicaciones Científicas De Investigación

Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) has several scientific research applications:

Analytical Chemistry: It is used as a highly sensitive reagent for the spectrophotometric determination of trace amounts of hydrogen peroxide in various samples, including water.

Biological Studies: The compound’s ability to detect hydrogen peroxide makes it useful in studying oxidative stress and related biological processes.

Environmental Monitoring: It is employed in the analysis of hydrogen peroxide levels in environmental samples, such as tap water and rainwater.

Medical Diagnostics: The compound’s sensitivity to hydrogen peroxide can be utilized in diagnostic assays to measure oxidative stress markers in biological fluids.

Mecanismo De Acción

The mechanism by which oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) exerts its effects involves the formation of a complex with hydrogen peroxide. The titanium center in the compound interacts with hydrogen peroxide, leading to the formation of a peroxo complex. This interaction results in a measurable change in absorbance, which is used to quantify the concentration of hydrogen peroxide in a sample .

Comparación Con Compuestos Similares

Similar Compounds

Oxo[5,10,15,20-tetra(4-methylpyridyl)porphyrinato]titanium(IV): Similar in structure but with methyl groups instead of pyridyl groups.

Oxo[5,10,15,20-tetra(4-phenyl)porphyrinato]titanium(IV): Contains phenyl groups instead of pyridyl groups.

Oxo[5,10,15,20-tetra(4-carboxyphenyl)porphyrinato]titanium(IV): Features carboxyphenyl groups instead of pyridyl groups.

Uniqueness

Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is unique due to its high sensitivity and specificity for hydrogen peroxide detection. The presence of pyridyl groups enhances its solubility and reactivity, making it a superior choice for analytical applications compared to its analogs .

Propiedades

Número CAS |

105250-49-5 |

|---|---|

Fórmula molecular |

C40H24N8OTi |

Peso molecular |

680.5 g/mol |

Nombre IUPAC |

oxygen(2-);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide;titanium(4+) |

InChI |

InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q2*-2;+4 |

Clave InChI |

AMTOFQFTQRPZSO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[O-2].[Ti+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

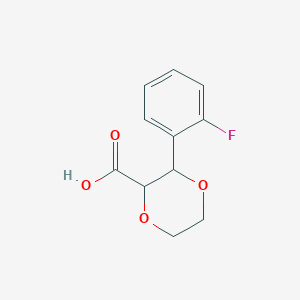

![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)

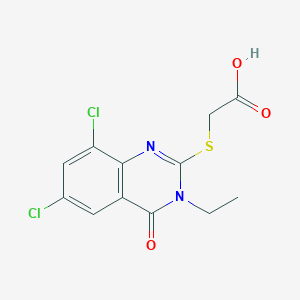

![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)